
Methyl 4-formyl-5-methyl-2-furancarboxylate
Overview
Description
“Methyl 4-formyl-5-methyl-2-furancarboxylate” is a chemical compound. It is also known by other names such as 2-Furaldehyde, 5-methyl-; Furfural, 5-methyl-; 2-Formyl-5-methylfuran; 2-Methyl-5-formylfuran; 5-Methyl-2-furaldehyde; 5-Methyl-2-furancarboxaldehyde .
Molecular Structure Analysis
The molecular structure of “Methyl 4-formyl-5-methyl-2-furancarboxylate” is available as a 2D Mol file or as a computed 3D SD file . The molecular formula is C6H6O2 and the molecular weight is 110.1106 .Scientific Research Applications
Chemical Synthesis and Derivative Formation
Methyl 4-formyl-5-methyl-2-furancarboxylate (MFMFC) plays a significant role in chemical synthesis. It is involved in reactions leading to various derivatives, illustrating its versatility as a chemical intermediary. For instance, the reaction of ethyl 5-methyl-2-furancarboxylate in concentrated sulfuric acid forms 4-nitro derivatives and ethyl 5-formyl-2-furancarboxylate, showcasing its reactivity and potential for creating diverse chemical compounds (Saldabol, Slavinskaya, Popelis, & Mazheika, 2000).
Biocatalytic Transformations
MFMFC is used in biocatalytic transformations, indicating its role in environmentally friendly chemical processes. A study demonstrates the catalytic conversion of 5-hydroxymethylfurfural (HMF) into MFMFC using a Fe-Anderson type catalyst. This process highlights MFMFC's application in synthesizing bio-block materials, indicating its relevance in sustainable chemistry (Xu et al., 2019).
Synthesis of Tricyclic Compounds
MFMFC is integral in synthesizing new tricyclic compounds. The synthesis of 5H-2-methoxycarbonyl-4-oxofuro[2, 3-b][1, 5]benzothiazepine, a new tricyclic compound, involves MFMFC as a key intermediate. This illustrates its application in the field of organic chemistry, particularly in the development of complex molecular structures (Yamamoto et al., 1995).
Chromophore Formation
In the study of chromophores, MFMFC is identified as a primary degradation intermediate. This suggests its role in the formation of chromophores, compounds that exhibit color, under certain conditions. Such applications are relevant in the study of color generation in various materials and substances (Rosenau et al., 2017).
properties
IUPAC Name |
methyl 4-formyl-5-methylfuran-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-5-6(4-9)3-7(12-5)8(10)11-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIHJAZSANRVHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-formyl-5-methyl-2-furancarboxylate | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2694821.png)
![4-iodo-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2694822.png)
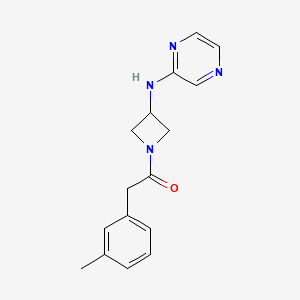
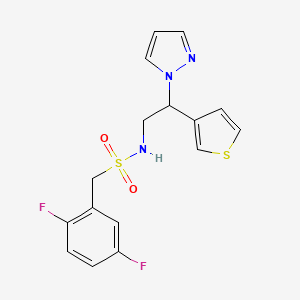
![1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol](/img/structure/B2694827.png)
![N-(4-ethoxyphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2694829.png)
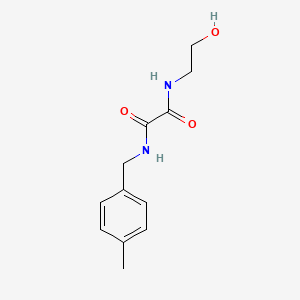

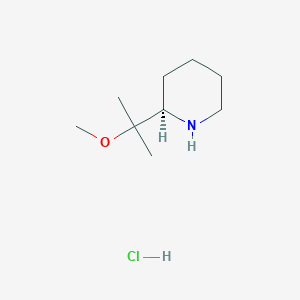
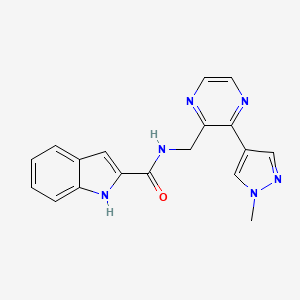
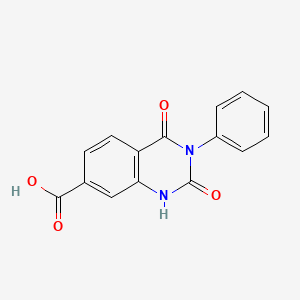
![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide](/img/structure/B2694840.png)
![N-{5-ethyl-3-[(3-fluorophenyl)(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B2694842.png)
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2694844.png)